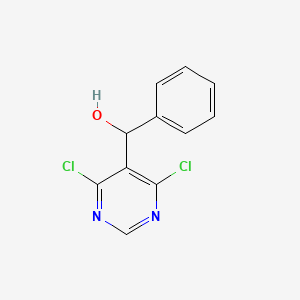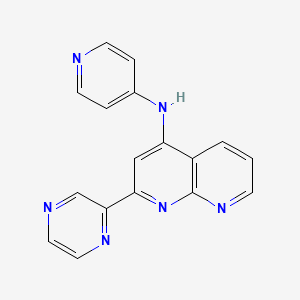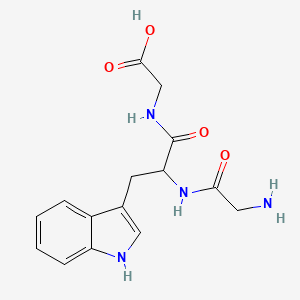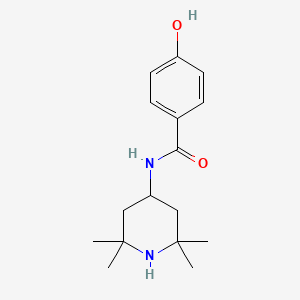
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide group attached to a piperidine ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of 2,2,6,6-tetramethylpiperidine-4-one using hydrazine and alkali.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the piperidine derivative with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale synthesis: using automated reactors to ensure consistent quality and yield.
Purification processes: such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Reduction: Formation of 4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a stabilizer in radical reactions and as a reagent in organic synthesis.
Biology: Employed in studies involving oxidative stress and free radical scavenging.
Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative damage.
Industry: Utilized as a stabilizer in polymers and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves:
Scavenging Reactive Oxygen Species (ROS): The compound can neutralize ROS, thereby reducing oxidative stress.
Inhibition of Oxidative Reactions: It can inhibit oxidative reactions by interacting with free radicals and preventing chain reactions.
Stabilization of Reactive Intermediates: The compound stabilizes reactive intermediates, making it useful in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
2,2,6,6-tetramethylpiperidine: Used as a precursor in the synthesis of various derivatives.
4-amino-2,2,6,6-tetramethylpiperidine: Utilized in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of a benzamide group with a piperidine ring, providing both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in stabilizing polymers and in radical reactions.
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)9-12(10-16(3,4)18-15)17-14(20)11-5-7-13(19)8-6-11/h5-8,12,18-19H,9-10H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
BZSHQERLRUYMLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


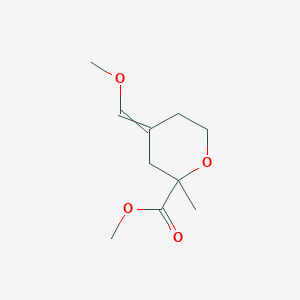

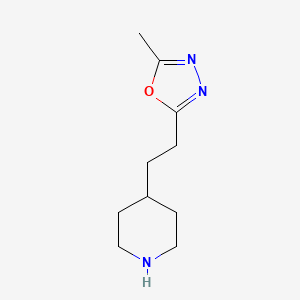
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
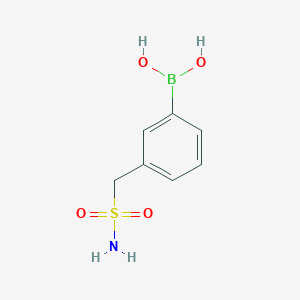

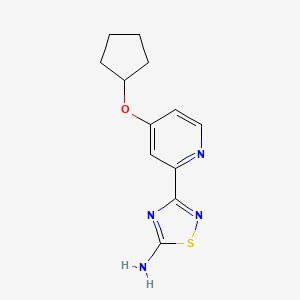
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)
